molecular formula C20H19ClN2O4 B2616332 N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)ethanediamide CAS No. 2034351-28-3

N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Cat. No.: B2616332
CAS No.: 2034351-28-3
M. Wt: 386.83
InChI Key: APJMJJBJBXCFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic organic compound that features a benzofuran moiety and a chloro-methoxyphenyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chloro-methoxyphenyl group can inhibit enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another derivative with similar applications.

    Angelicin: Known for its biological activities.

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-N’-(5-chloro-2-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-26-18-9-8-14(21)12-16(18)23-20(25)19(24)22-10-4-6-15-11-13-5-2-3-7-17(13)27-15/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJMJJBJBXCFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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